molecular formula C7H5ClF3NO3S B2755261 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 2287333-90-6

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B2755261
CAS No.: 2287333-90-6
M. Wt: 275.63
InChI Key: FIWVVCULYYCMOI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a specialized organosulfur compound featuring a pyridine ring substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at positions 2 and 5, respectively, along with a sulfonyl chloride (-SO₂Cl) moiety at position 3. This structure confers unique reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group enables nucleophilic substitution reactions, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group influences electronic effects on the pyridine ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWVVCULYYCMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287333-90-6
Record name 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-methoxy-5-(trifluoromethyl)pyridine to introduce the sulfonyl chloride group. This can be achieved using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

  • Antibacterial and Antifungal Activity : Research indicates that compounds containing similar functionalities exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit bacterial growth by targeting essential enzyme systems involved in cell wall synthesis .

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a fungicide. The trifluoromethyl substitution enhances its efficacy against fungal pathogens compared to traditional compounds .

Biological Studies

Studies on the interactions between this compound and biological systems have revealed that it may bind to specific proteins or enzymes, affecting their functions. This property is crucial for developing targeted therapies .

Case Studies

StudyFocusFindings
Research on Antibacterial ActivityEvaluated against Gram-positive and Gram-negative bacteriaDemonstrated notable inhibition rates, indicating potential for therapeutic use
Agrochemical Efficacy StudyAssessed as a fungicideShowed improved efficacy over traditional fungicides in inhibiting fungal growth
Interaction with Biological TargetsInvestigated binding affinity to enzymesFound to affect enzyme function, suggesting mechanisms for its antibacterial properties

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride and analogous sulfonyl chlorides or pyridine derivatives:

Compound Name Substituent Positions Functional Groups Reactivity/Applications Key References
This compound 2-OCH₃, 5-CF₃, 3-SO₂Cl Sulfonyl chloride, CF₃, OCH₃ High electrophilicity; used in sulfonamide synthesis for drug candidates.
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride 5-CF₃, 2-SO₂Cl Sulfonyl chloride, CF₃ Positional isomer; lower steric hindrance at SO₂Cl enhances reactivity in peptide coupling.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) N/A (non-heterocyclic) Sulfonyl chloride, CF₃ Broad utility as a triflating agent; less steric bulk enables faster reactions.
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate 3-I, 5-CF₃, 2-OSO₂CF₃ Triflate, CF₃, I Used in Suzuki-Miyaura cross-coupling; iodine allows further functionalization.
Key Findings:

Substituent Position Effects :

  • The 3-sulfonyl chloride group in the target compound introduces steric hindrance compared to 2-sulfonyl isomers (e.g., 5-(trifluoromethyl)pyridine-2-sulfonyl chloride), slowing some nucleophilic substitutions but improving regioselectivity in multi-step syntheses .
  • Methoxy groups at position 2 deactivate the pyridine ring toward electrophilic substitution but stabilize intermediates in radical reactions .

Trifluoromethyl Group Impact :

  • The -CF₃ group increases electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride. This property is shared with trifluoromethanesulfonyl chloride (CF₃SO₂Cl), though the latter lacks a heterocyclic backbone, limiting its use in targeted drug design .

Heterocyclic vs. Non-Heterocyclic Analogues: Pyridine-based sulfonyl chlorides (e.g., the target compound) exhibit higher thermal stability and lower volatility compared to aliphatic analogues like CF₃SO₂Cl (boiling point: 29–32°C ). This makes them preferable in high-temperature reactions.

Synthetic Utility: The target compound’s trifluoromethyl and methoxy groups make it a superior intermediate for fluorinated pharmaceuticals compared to non-fluorinated pyridine sulfonyl chlorides. For example, derivatives of this compound have shown promise in antioxidant assays (e.g., DPPH radical scavenging) due to electron-deficient aromatic systems .

Research and Industrial Relevance

  • Pharmaceuticals : Derivatives of this compound are explored as protease inhibitors and kinase modulators, leveraging the sulfonamide’s ability to interact with enzymatic active sites .
  • Agrochemicals : The CF₃ group improves pesticidal activity by resisting metabolic degradation, a feature shared with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .
  • Materials Science : The compound’s stability under acidic conditions makes it suitable for synthesizing sulfonated polymers, contrasting with aliphatic sulfonyl chlorides that may degrade .

Biological Activity

2-Methoxy-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NO3S. The presence of a trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

PropertyValue
Molecular Weight239.63 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (octanol-water partition)Estimated > 3.0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. It has been shown to act as an inhibitor of various proteases, which play crucial roles in protein degradation and processing.

Target Enzymes

  • Proteases : Inhibition of these enzymes can lead to reduced cell proliferation in cancer cells.
  • Matrix Metalloproteinases (MMPs) : These are involved in extracellular matrix remodeling, and their inhibition can affect tumor metastasis.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans12 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The findings suggest that it exhibits selective cytotoxicity, particularly towards aggressive cancer types.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)22.4
A549 (Lung)44.4
HCT116 (Colon)30.0

In comparison, the reference drug Doxorubicin showed an IC50 of 52.1 µM against PACA2 cells, indicating that the tested compound may have superior efficacy in certain contexts.

Case Studies

  • In Vivo Studies : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed significant inhibition of tumor growth when treated with this compound over a period of 30 days.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent.

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